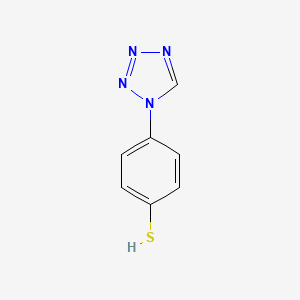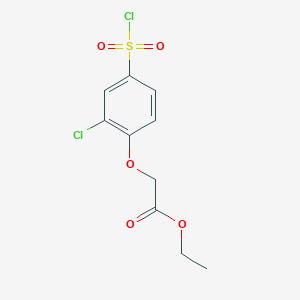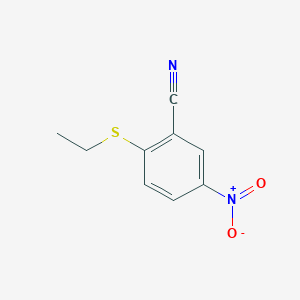![molecular formula C14H25N3O6 B8693152 L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- CAS No. 27317-70-0](/img/structure/B8693152.png)
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a tripeptide derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for selective deprotection and further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reactions are usually carried out using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . These systems offer advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using various methods, including treatment with trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid in methanol, or other acidic conditions .
Common Reagents and Conditions
Major Products
The major product formed from the deprotection of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is the free tripeptide L-alanyl-L-alanyl-L-alanine, which can then be further functionalized or used in peptide synthesis .
Applications De Recherche Scientifique
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In peptide synthesis, it serves as a protected intermediate, allowing for the selective introduction of functional groups . In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . Additionally, it finds applications in the development of novel biomaterials and as a building block for the synthesis of complex natural products .
Mécanisme D'action
The primary mechanism of action for L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions .
Comparaison Avec Des Composés Similaires
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl- is similar to other Boc-protected amino acids and peptides. its uniqueness lies in its specific sequence and the stability of the Boc group under various conditions . Similar compounds include:
- N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester
- N-(tert-Butoxycarbonyl)-L-serine methyl ester
- N-(tert-Butoxycarbonyl)sulfamoyl chloride
These compounds share the common feature of having a Boc-protected amino group, but they differ in their amino acid sequences and specific applications.
Propriétés
Numéro CAS |
27317-70-0 |
|---|---|
Formule moléculaire |
C14H25N3O6 |
Poids moléculaire |
331.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-7(10(18)16-9(3)12(20)21)15-11(19)8(2)17-13(22)23-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,18)(H,17,22)(H,20,21)/t7-,8-,9-/m0/s1 |
Clé InChI |
GKLRPTKGJVEDRU-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)






